molecular formula C13H7NO3 B038708 Benzo(f)quinoline-9,10-diol-7,8-epoxide CAS No. 119239-65-5

Benzo(f)quinoline-9,10-diol-7,8-epoxide

Cat. No. B038708
M. Wt: 225.2 g/mol
InChI Key: AEEOKVQGQXEZES-UHFFFAOYSA-N
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Description

Benzo(f)quinoline-9,10-diol-7,8-epoxide is a chemical compound with the molecular formula C13H11NO4 . It is also known by its synonyms Oxireno [5,6]benzo [1,2-f]quinoline-2,3-diol, 1a,2,3,9c-tetrahydro-, 6-oxide, (1aα,2β,3α,9cα)- (9CI) .


Molecular Structure Analysis

The molecular structure of Benzo(f)quinoline-9,10-diol-7,8-epoxide consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molar mass of the compound is 245.23 g/mol .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.79±0.1 g/cm3 and a predicted boiling point of 562.3±60.0 °C .

properties

IUPAC Name

15-hydroxy-12-oxa-6-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(15),2,4,7,9,11(13)-hexaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO3/c15-10-9-6-2-1-5-14-8(6)4-3-7(9)12-13(17-12)11(10)16/h1-5,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEOKVQGQXEZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC=C3C(=C(C(=O)C4=C3O4)O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922899
Record name 8-Hydroxy[1]benzoxireno[3,2-f]quinolin-9(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(f)quinoline-9,10-diol-7,8-epoxide

CAS RN

119239-65-5
Record name Benzo(f)quinoline-9,10-diol-7,8-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119239655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy[1]benzoxireno[3,2-f]quinolin-9(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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